molecular formula C5H12N2O2S B13800578 [1,2,8]Thiadiazocane 1,1-dioxide CAS No. 63009-98-3

[1,2,8]Thiadiazocane 1,1-dioxide

Cat. No.: B13800578
CAS No.: 63009-98-3
M. Wt: 164.23 g/mol
InChI Key: SZKCUXJDOKLMQQ-UHFFFAOYSA-N
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Description

[1,2,8]Thiadiazocane 1,1-dioxide is a heterocyclic compound with the molecular formula C5H12N2O2S. It is characterized by a unique ring structure that includes sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,8]Thiadiazocane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sulfamide with a suitable dihaloalkane, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[1,2,8]Thiadiazocane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Solvents like dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction may yield sulfide compounds .

Scientific Research Applications

Chemistry

In chemistry, [1,2,8]Thiadiazocane 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit antibacterial activity against a range of pathogens .

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They have been studied for their anti-inflammatory and anticancer properties, making them promising candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of [1,2,8]Thiadiazocane 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity. Additionally, its interaction with cellular pathways involved in inflammation and cancer progression has been studied, revealing its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,8]Thiadiazocane 1,1-dioxide stands out due to its unique ring structure, which includes both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications .

Properties

CAS No.

63009-98-3

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2,8-thiadiazocane 1,1-dioxide

InChI

InChI=1S/C5H12N2O2S/c8-10(9)6-4-2-1-3-5-7-10/h6-7H,1-5H2

InChI Key

SZKCUXJDOKLMQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNS(=O)(=O)NCC1

Origin of Product

United States

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